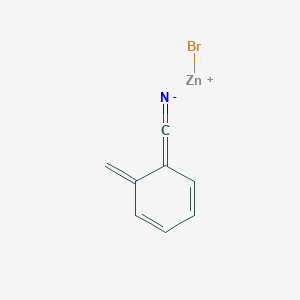

2-Cyanobenzylzinc bromide

Beschreibung

Significance of Organozinc Reagents in Advanced C-C Bond Formation Methodologies

Organozinc reagents are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the formation of carbon-carbon (C-C) bonds. slideshare.netfishersci.ca These reagents, which feature a carbon-zinc bond, offer a unique balance of reactivity and functional group tolerance, setting them apart from other organometallic compounds like their Grignard or organolithium counterparts. fishersci.ca While less reactive than Grignard reagents, this characteristic is often advantageous, allowing for their use in the presence of sensitive functional groups such as esters, nitriles, and ketones without unintended side reactions. fishersci.casigmaaldrich.com

The utility of organozinc reagents is significantly enhanced through their participation in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a powerful testament to their importance. wikipedia.orgwikipedia.org This reaction's broad scope allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool for synthesizing a wide array of organic molecules. wikipedia.org Beyond the Negishi coupling, organozinc reagents are instrumental in other key transformations, including the Reformatsky reaction, Simmons-Smith reaction, and Fukuyama coupling. slideshare.net

The preparation of organozinc reagents has also seen significant advancements. The development of highly activated zinc, such as Rieke® Zinc, has enabled the direct insertion of zinc into a variety of organic halides, including those with electron-withdrawing groups, further expanding the accessibility and utility of these reagents. sigmaaldrich.comwikipedia.org

Contextualization of 2-Cyanobenzylzinc Bromide within Functionalized Benzylic Organozinc Chemistry

This compound is a prime example of a functionalized benzylic organozinc reagent. The presence of the cyano (-CN) group on the aromatic ring significantly influences its reactivity and utility. This electron-withdrawing group enhances the stability of the reagent and can influence the regioselectivity of its reactions.

The synthesis of functionalized benzylic zinc reagents, including this compound, can be achieved through the direct insertion of zinc into the corresponding benzylic halide. thieme-connect.com This method is compatible with a variety of functional groups, highlighting the versatility of the approach. thieme-connect.com

The primary application of this compound lies in metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. sigmaaldrich.com It serves as a nucleophilic partner, reacting with a range of electrophiles, such as aryl or heteroaryl halides, to form new C-C bonds. sigmaaldrich.com For instance, it has been successfully employed in the synthesis of various complex molecules, including derivatives of biphenyl (B1667301) and benzamide (B126). sigmaaldrich.com The nitrile functionality not only remains intact during these transformations but also provides a handle for further synthetic modifications.

Role of Benzylic Organometallics as Versatile Synthetic Intermediates

Benzylic organometallics are highly valuable intermediates in organic synthesis, serving as precursors for the construction of diarylmethanes and other benzylic structures commonly found in natural products and pharmaceuticals. organic-chemistry.org While highly reactive benzylic organometallics like those of lithium and magnesium often lack functional group tolerance, the milder nature of benzylic zinc and aluminum reagents allows them to be used with a wider array of substrates. organic-chemistry.org

These versatile intermediates participate in a broad spectrum of chemical transformations. Beyond the well-established palladium-catalyzed cross-couplings, they readily engage in copper-mediated reactions, including acylations, allylations, and 1,4-addition reactions. organic-chemistry.org The ability to react with a diverse set of electrophiles, which are molecules attracted to electrons, underscores their synthetic utility. allen.in Furthermore, recent advancements have enabled the direct arylation of benzyl (B1604629) ethers using organozinc reagents and the addition of benzylic organozinc reagents to imines to produce α-branched secondary amines. nih.govnih.gov

The development of new methods for the preparation of benzylic organometallics, such as the direct insertion of aluminum powder or the use of flow chemistry, continues to expand their accessibility and applications in modern organic synthesis. organic-chemistry.orgresearchgate.net These advancements, coupled with their inherent reactivity and functional group compatibility, solidify the position of benzylic organometallics as indispensable tools for the synthetic chemist.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 199465-66-2 |

| Linear Formula | NCC₆H₄CH₂ZnBr |

| Molecular Weight | 261.43 g/mol |

| Concentration | Typically 0.5 M in THF |

| Density | ~0.993 g/mL at 25 °C |

Source: Sigma-Aldrich sigmaaldrich.com

Table 2: Representative Reactions of this compound

| Reactant | Catalyst/Conditions | Product | Reference |

| Aryl nonaflate | Pd(dba)₂ | 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl | sigmaaldrich.com |

| 2-Iodobenzamide (B1293540) | Nickel catalyst | 2-[(2-Cyanophenyl)methyl]benzamide | sigmaaldrich.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);2-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRLGGRYFJXNSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanobenzylzinc Bromide and Key Precursors

Preparative Routes to 2-Cyanobenzyl Bromide

The synthesis of 2-cyanobenzyl bromide can be achieved through various methods, each with its own set of advantages and considerations.

A common and effective approach to synthesizing 2-cyanobenzyl bromide begins with a substituted benzyl (B1604629) alcohol, such as 2-bromobenzyl alcohol. guidechem.comgoogle.com This multi-step process involves the protection of the alcohol group, followed by a cyanation reaction, and finally, bromination. guidechem.comgoogle.com

A representative synthetic sequence is as follows:

Protection of the Hydroxyl Group: 2-Bromobenzyl alcohol is reacted with a protecting agent like tert-butyldimethylchlorosilane in the presence of a base such as imidazole. This step prevents the hydroxyl group from interfering in subsequent reactions. guidechem.comgoogle.com

Cyanation: The protected 2-bromobenzyl alcohol derivative then undergoes a palladium-catalyzed cyanation reaction. guidechem.comgoogle.com This is typically achieved using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). guidechem.com

Bromination: The final step involves the conversion of the protected alcohol to a bromide. This is accomplished by reacting the intermediate with a brominating agent, such as phosphorus tribromide (PBr₃), to yield 2-cyanobenzyl bromide. guidechem.comgoogle.com

This multi-step approach offers a reliable pathway to 2-cyanobenzyl bromide, with reported high yields for each step. guidechem.com

Palladium-catalyzed cyanation is a cornerstone in the synthesis of aryl nitriles, including the precursor to 2-cyanobenzyl bromide. rsc.orgnih.govresearchgate.netrsc.org These reactions involve the cross-coupling of an aryl halide with a cyanide source, facilitated by a palladium catalyst. researchgate.net

Key aspects of this strategy include:

Cyanide Sources: Various cyanide sources can be employed, such as potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgrsc.org The choice of cyanide source can influence reaction conditions and outcomes.

Catalyst Systems: The catalytic system typically consists of a palladium precursor and a ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. nih.gov

Reaction Conditions: These reactions are often carried out in organic solvents at elevated temperatures. rsc.org However, advancements have led to the development of milder reaction conditions, including reactions in aqueous media at or near room temperature. acs.org

The efficiency of palladium-catalyzed cyanation can be affected by factors such as the nature of the aryl halide, the choice of catalyst and ligand, and the reaction conditions. nih.govresearchgate.net

The final step in several synthetic routes to 2-cyanobenzyl bromide involves the selective bromination of a methyl group on the cyanotoluene ring system. Phosphorus tribromide (PBr₃) is a commonly used reagent for this transformation. guidechem.comgoogle.commasterorganicchemistry.com

The reaction with PBr₃ typically proceeds via an SN2 mechanism, leading to the conversion of an alcohol to an alkyl bromide with inversion of configuration. masterorganicchemistry.com In the context of synthesizing 2-cyanobenzyl bromide from the corresponding alcohol, PBr₃ provides an effective means of introducing the bromine atom. guidechem.comgoogle.com The reaction is generally carried out in an inert solvent. guidechem.com

Alternative bromination methods exist for aromatic compounds, though their direct application to the synthesis of 2-cyanobenzyl bromide may vary. For instance, the use of bromine in the presence of a catalyst can achieve bromination of aromatic rings. chemicalbook.comgoogle.com However, for the specific conversion of a benzylic alcohol to a benzyl bromide, PBr₃ is a well-established and reliable choice. masterorganicchemistry.commanac-inc.co.jp

Direct Formation of 2-Cyanobenzylzinc Bromide

Once 2-cyanobenzyl bromide is obtained, it can be directly converted into the desired organozinc reagent, this compound.

The most direct method for preparing this compound is the oxidative addition of zinc metal into the carbon-bromine bond of 2-cyanobenzyl bromide. organic-chemistry.orgbeilstein-journals.org This reaction is typically performed using activated zinc dust in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

The success of this reaction often depends on the activation of the zinc metal to remove surface oxides and increase its reactivity. The presence of lithium chloride (LiCl) has been shown to significantly enhance the rate and yield of the formation of organozinc compounds. organic-chemistry.org The resulting this compound is typically used in situ for subsequent reactions, such as Negishi cross-coupling. sigmaaldrich.comscientificlabs.com

While traditional batch synthesis of organozinc reagents is common, continuous flow techniques have emerged as a powerful alternative. springernature.comnih.govresearchgate.netvapourtec.comwiley.com These methods offer several advantages, including improved safety, better control over reaction parameters, and the potential for scalability. springernature.comnih.gov

In a continuous flow setup, a solution of the organic halide (in this case, 2-cyanobenzyl bromide) is passed through a packed bed of activated zinc metal. vapourtec.comwiley.com This allows for the on-demand synthesis of the organozinc reagent, which can then be directly introduced into a subsequent reaction stream for immediate use in, for example, a Negishi cross-coupling reaction. springernature.comnih.govvapourtec.comwiley.com This approach minimizes the handling of potentially unstable organozinc intermediates and allows for precise control over reaction times and temperatures. springernature.comnih.gov Studies have demonstrated that this method can achieve high yields of organozinc halides. researchgate.net

Influence of Solvent Systems and Additives in Organozinc Formation (e.g., Tetrahydrofuran, Lithium Chloride)

The formation of organozinc halides, such as this compound, via the direct insertion of zinc metal into an organic halide is profoundly influenced by the choice of solvent and the presence of specific additives. These components are not merely passive media but play active roles in the reaction mechanism, affecting reaction rates, yields, and the solubility of the resulting organometallic species. Tetrahydrofuran (THF) and lithium chloride (LiCl) are two of the most critical components used to facilitate the efficient synthesis of these reagents.

The Role of Tetrahydrofuran (THF) as a Solvent System

Tetrahydrofuran is a polar aprotic solvent widely employed for the preparation of organozinc reagents. atamanchemicals.com Its efficacy stems from its ability to solvate and stabilize the organozinc species as they are formed. As a Lewis base, THF coordinates to the zinc atom in the organozinc halide, which helps to keep the reagent in solution and modulates its reactivity. atamanchemicals.com The use of THF is advantageous over less polar solvents like diethyl ether, which can result in lower reactivity and yields. For many applications, this compound is prepared and handled as a 0.5 M solution in THF. sigmaaldrich.comscientificlabs.com

Research has shown that the nature of the ether solvent is crucial. Cyclic ethers, particularly those with a β-hydride like THF, tend to be more effective. researchgate.net Studies have demonstrated a direct correlation between the quantity of THF used and the resulting yield and regioselectivity of related reactions, underscoring its active participation in the catalytic cycle. researchgate.net The stabilization provided by THF is essential for the subsequent use of the organozinc reagent in cross-coupling reactions, such as the Negishi coupling. uantwerpen.be

The Mechanistic Role of Lithium Chloride (LiCl) as an Additive

The addition of lithium chloride has become a standard and transformative practice in the synthesis of functionalized organozinc reagents since its discovery by Knochel in 2006. nsf.gov LiCl significantly accelerates the rate of the direct insertion of zinc metal into organohalides. acs.orgnih.gov Its role, once poorly understood, has been elucidated through detailed mechanistic studies, including the use of single-metal-particle fluorescence microscopy. nsf.govacs.orgnih.gov

The formation of soluble organozinc reagents is understood to be a two-step process:

Oxidative Addition : The initial step involves the oxidative addition of the organic halide onto the surface of the zinc metal, forming a poorly soluble organozinc intermediate (R-Zn-X). nih.gov

Solubilization : This surface-bound intermediate is then solubilized into the solvent to form the desired solution-phase organozinc reagent. nih.gov

The table below summarizes findings from fluorescence microscopy studies on the efficiency of various lithium salts in solubilizing organozinc intermediates from the zinc surface. nsf.gov

Table 1: Efficacy of Different Lithium Salts in Solubilizing Organozinc Surface Intermediates This table is interactive. You can sort and filter the data.

| Lithium Salt (LiX) | Anion | Efficacy in Solubilizing Surface Intermediate |

|---|---|---|

| Lithium Fluoride (LiF) | F⁻ | Inefficient |

| Lithium Chloride (LiCl) | Cl⁻ | Efficient |

| Lithium Bromide (LiBr) | Br⁻ | Efficient |

| Lithium Iodide (LiI) | I⁻ | Efficient |

| Lithium Triflate (LiOTf) | OTf⁻ | Inefficient |

These findings demonstrate a clear correlation: salts that are effective at solubilizing the surface intermediate are also effective at promoting the macroscopic synthesis of the organozinc reagent. acs.orgnih.gov This framework provides a rational basis for predicting salt effects in organozinc preparations. nsf.gov

The combined use of THF as a solvent and LiCl as an additive creates a synergistic system for the efficient and high-yield synthesis of this compound and other functionalized organozinc reagents, enabling their broad application in modern organic synthesis.

Table 2: Summary of Research Findings on Solvent and Additive Influence This table is interactive. You can sort and filter the data.

| Component | Role in Organozinc Formation | Key Research Finding | Reference(s) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Solvent | Acts as a Lewis base, solvating and stabilizing the organozinc reagent. Cyclic ethers with a β-hydride are particularly effective. | atamanchemicals.comresearchgate.net |

| Lithium Chloride (LiCl) | Additive | Accelerates the solubilization of organozinc intermediates from the zinc metal surface. | nih.govresearchgate.net |

| Organozinc Formation | Mechanism | A two-step process involving oxidative addition to the zinc surface followed by solubilization of the intermediate. | nih.gov |

| LiCl Mechanism | Solubilization | Forms a soluble RZnX₂⁻ Li⁺ "ate" complex, preventing the accumulation of poorly soluble intermediates on the zinc surface. | nsf.gov |

Mechanistic Investigations of 2 Cyanobenzylzinc Bromide Reactivity

Fundamental Principles of Organozinc Reactivity in Transition Metal Catalysis

Organozinc compounds, including benzylic zinc halides, are valued for their unique balance of reactivity and functional group tolerance. acs.org Compared to their more reactive organolithium and Grignard counterparts, organozinc reagents are significantly more chemoselective, allowing for their use in the synthesis of complex, highly functionalized molecules. google.comdokumen.pub Their utility is most prominently showcased in the Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds. organic-chemistry.orgrsc.org

The reactivity of organozinc reagents in transition metal catalysis is governed by their ability to act as effective nucleophiles in the transmetallation step of the catalytic cycle. nih.gov The carbon-zinc bond is highly covalent and polarized towards carbon, but less so than in organomagnesium or organolithium compounds. This moderate nucleophilicity prevents unwanted side reactions with many common functional groups while being sufficient to transfer the organic group to a more electrophilic transition metal center, such as palladium or nickel. wikipedia.org The presence of a low-lying empty p-orbital on the zinc atom facilitates this transfer. nih.gov

The general catalytic cycle for a cross-coupling reaction, such as the Negishi coupling, involves three primary steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an organic electrophile (R-X), inserting into the carbon-halogen bond to form a high-valent organometallic intermediate. wikipedia.orgslideshare.net

Transmetallation: The organozinc reagent (R'-ZnX) transfers its organic group (R') to the transition metal center, displacing the halide and forming a new organometallic intermediate containing both organic partners. slideshare.netchemistryviews.org

Reductive Elimination: The two organic groups on the transition metal center couple and are expelled as the final product (R-R'), regenerating the low-valent catalyst which re-enters the catalytic cycle. libretexts.org

The stability and reactivity of organozinc reagents like 2-cyanobenzylzinc bromide can be significantly influenced by the solvent and the presence of salt additives, such as lithium chloride (LiCl). acs.orgnih.gov LiCl can break up zinc aggregate clusters and form more reactive "ate" complexes, thereby accelerating the rate of transmetallation. nih.govresearchgate.net

Proposed Mechanisms in Cross-Coupling Reactions Involving Benzylic Zinc Reagents

The cross-coupling of benzylic zinc reagents with organic halides is a cornerstone of synthetic chemistry for creating diarylmethane structures and other related compounds. rsc.org The mechanism follows the general pathway outlined above, with specific considerations for each elementary step.

Oxidative addition is the initial step of the catalytic cycle, where the active catalyst is generated and engages with the electrophilic coupling partner (e.g., an aryl or vinyl halide), not the benzylic zinc reagent itself. wikipedia.org The mechanism of this step can vary depending on the metal, the ligands, and the substrate. nih.gov

Concerted Mechanism: This pathway is common for non-polar substrates and involves a three-membered transition state. For aryl halides, the process is believed to involve the initial formation of a π-complex between the metal and the aromatic ring, followed by insertion into the carbon-halogen bond. libretexts.org

SN2-type Mechanism: For polarized substrates, such as methyl, allyl, and benzyl (B1604629) halides, a non-concerted, SN2-like pathway is possible. libretexts.org In this mechanism, the nucleophilic metal center attacks the electrophilic carbon, displacing the halide in a single step. This pathway often results in the inversion of stereochemistry at the carbon center. wikipedia.org

Radical Mechanism: A one-electron pathway can also occur, particularly with first-row transition metals like nickel or with certain organic halides. nih.gov This can involve either a non-chain or a chain sequence initiated by single-electron transfer (SET) from the metal to the halide. nih.gov

The choice of mechanism is a critical determinant of the reaction's outcome and stereochemistry.

Transmetallation is the crucial step where the 2-cyanobenzyl group would be transferred from zinc to the palladium or nickel catalyst center. nih.gov Organozinc reagents are particularly adept at this step due to the aforementioned electronic properties of zinc. nih.gov

The process involves the coordination of the organozinc species to the Pd(II) or Ni(II) complex formed after oxidative addition. This is followed by the transfer of the benzylic group to the transition metal and the halide to the zinc, forming a zinc(II) halide salt as a byproduct. slideshare.net The exact nature of the transition state is complex and depends on the ligands, solvent, and any additives present. For benzylic zinc reagents, the transfer is generally rapid and efficient. The use of bulky ligands on the transition metal can influence the steric environment of the transmetallation step, which is key for achieving enantioselectivity in asymmetric couplings. chinesechemsoc.org

Reductive elimination is the final, bond-forming step that releases the cross-coupled product and regenerates the active M(0) catalyst. libretexts.org This intramolecular process requires the two organic groups (in this case, the benzyl group from the organozinc and the organic group from the halide) to be in a cis orientation on the metal center. libretexts.org If they are trans, an isomerization must occur before elimination can proceed. libretexts.org

Role of Catalysts and Ligands in Modulating Reaction Pathways and Selectivity

The choice of transition metal catalyst and its associated ligands is paramount in controlling the efficiency, selectivity, and scope of cross-coupling reactions involving benzylic zinc reagents. google.comdokumen.pub

Catalysts:

Palladium: Palladium complexes are the most widely used catalysts for Negishi couplings due to their high functional group tolerance and broad applicability. wikipedia.org They are generally effective for coupling benzylic zinc reagents with aryl, heteroaryl, and vinyl halides and triflates. dokumen.pub

Nickel: Nickel catalysts are often more reactive than their palladium counterparts, enabling the use of less reactive electrophiles like aryl chlorides and tosylates. wikipedia.orguni-muenchen.de However, nickel's greater propensity to engage in one-electron processes can sometimes lead to different reaction pathways and side products, including those arising from radical intermediates. nih.govnih.gov

Iron and Cobalt: Recently, catalysts based on more earth-abundant metals like iron and cobalt have gained attention. google.comnih.gov These systems can offer unique reactivity and are often mechanistically distinct, frequently involving radical pathways. nih.govnih.gov

Ligands: Ligands play a multifaceted role in the catalytic cycle:

Stabilization: They stabilize the metal center, preventing decomposition or aggregation into inactive metal black.

Solubility: They enhance the solubility of the catalyst in the reaction medium.

Modulation of Reactivity: Electron-donating ligands generally accelerate oxidative addition but can slow down reductive elimination. Conversely, sterically bulky ligands often promote the final reductive elimination step. chinesechemsoc.org

Selectivity: In asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal center. This allows for the differentiation between enantiotopic faces or groups during the catalytic cycle, most often influencing the enantioselectivity-determining transmetallation step, leading to enantioenriched products. chinesechemsoc.org For instance, bulky chiral N-heterocyclic carbene (NHC) ligands have been successfully used in enantioconvergent couplings of secondary alkylzinc reagents. chinesechemsoc.org

| Component | Role/Effect | Example |

|---|---|---|

| Catalyst: Palladium | High functional group tolerance, versatile | Coupling with aryl iodides, bromides, triflates |

| Catalyst: Nickel | Higher reactivity, couples less reactive electrophiles (e.g., chlorides) | Coupling with aryl chlorides and tosylates |

| Catalyst: Cobalt | Earth-abundant, often involves radical pathways | Cross-coupling with aryl bromides and chlorides |

| Ligand: Phosphines (e.g., PPh₃, XPhos) | Stabilize catalyst, tune electronic/steric properties | Standard Negishi coupling reactions |

| Ligand: N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often form highly stable and active catalysts | Enantioconvergent couplings with bulky chiral NHCs |

Elucidation of Radical Intermediates in Benzylic Organozinc Transformations

While the reactivity of organozinc reagents in palladium-catalyzed couplings is often described by two-electron (ionic) pathways, the involvement of radical intermediates, generated through single-electron transfer (SET) processes, cannot be discounted, especially with certain metals and substrates. researchgate.net The benzylic position is particularly susceptible to forming stabilized benzylic radicals.

Evidence for radical intermediates often comes from mechanistic experiments:

Radical Traps: The addition of radical trapping agents, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can suppress or completely inhibit a reaction, suggesting the intermediacy of radical species. nih.gov

Radical Clock Experiments: The use of substrates that can undergo a rapid and well-characterized radical rearrangement can indicate whether a radical intermediate is formed during the reaction.

Spectroscopic Studies: Electron spin resonance (ESR) spectroscopy can sometimes be used to directly observe radical intermediates. researchgate.net Studies on the reaction of benzyl halides with zinc metal have detected benzyl radicals via ESR. researchgate.net

Radical pathways are more commonly proposed for first-row transition metals like nickel, cobalt, and iron. nih.govnih.gov For instance, in some Ni-catalyzed couplings, the oxidative addition step may proceed via a radical-chain mechanism. nih.gov Similarly, cobalt-catalyzed reactions involving organozinc pivalates and difluoroalkyl bromides are suggested to proceed via a Co(I)/Co(II)/Co(III) cycle involving halogen atom abstraction to form a radical. nih.gov The formation of diarylmethane products from the reaction of zincates with benzyl halides has also been reported in zinc-catalyzed reactions, expanding the possibility of non-traditional mechanisms. manchester.ac.uk The potential for radical pathways adds another layer of complexity and opportunity to the reactivity of benzylic organozinc reagents.

Comparative Mechanistic Analyses with Related Benzylic Organometallic Species (e.g., benzylmagnesium chloride)

The reactivity and mechanistic pathways of this compound can be better understood through a comparative analysis with other benzylic organometallic species, most notably its Grignard reagent counterpart, benzylmagnesium chloride. While both reagents are capable of forming new carbon-carbon bonds, their inherent electronic and structural differences, stemming from the nature of the carbon-metal bond, lead to significant variations in their reactivity, chemoselectivity, and propensity for side reactions.

Fundamental Differences in Reactivity:

Organozinc reagents, including this compound, are generally less reactive than their organomagnesium analogs. This difference is primarily attributed to the greater covalent character of the carbon-zinc (C-Zn) bond compared to the more ionic and polar carbon-magnesium (C-Mg) bond. The lower polarity of the C-Zn bond results in the benzylic carbanion being less nucleophilic, and therefore more selective in its reactions with electrophiles. This reduced reactivity allows organozinc reagents to tolerate a wider range of functional groups, such as esters and nitriles, which would readily react with the more aggressive Grignard reagents.

In contrast, the highly polar C-Mg bond in benzylmagnesium chloride renders the benzylic carbon strongly nucleophilic and basic. This heightened reactivity, while advantageous for reactions with unreactive electrophiles, can lead to a lack of chemoselectivity and a greater incidence of side reactions, such as enolization of carbonyl compounds or rearrangements.

Influence of Additives on Reactivity:

The reactivity of organozinc reagents can be significantly influenced by the presence of salt additives, such as lithium chloride (LiCl) and magnesium chloride (MgCl₂). These salts can play a crucial role in the formation of the organozinc reagent and can enhance its reactivity in subsequent reactions. For instance, the presence of MgCl₂ generated during the formation of a benzylic zinc reagent can greatly enhance its reactivity. In some cases, a benzylic zinc compound that is unreactive towards an aldehyde on its own will undergo a rapid reaction in the presence of MgCl₂. This rate acceleration is attributed to the coordination of the carbonyl group to MgCl₂, which is a stronger Lewis acid than the organozinc halide itself, thereby activating the electrophile towards nucleophilic attack.

Comparative Reactivity in Addition Reactions:

The difference in reactivity between benzylic zinc and magnesium reagents is clearly illustrated in their addition reactions to carbonyl compounds. The method of preparation of the benzylic zinc reagent can also have a profound impact on its reactivity. For example, a study on the addition of benzylzinc chloride to 4-(dimethylamino)benzaldehyde (B131446) demonstrated a stark difference in reactivity based on the synthetic route to the organozinc compound.

| Preparation Method of Benzylzinc Chloride | Reaction Time | Conversion of Aldehyde | Isolated Yield of Alcohol |

|---|---|---|---|

| From Mg, ZnCl₂, and LiCl | 1 h | - | 98% |

| From Zn and LiCl | 20 h | 20% | Not reported |

This data highlights that the presence of magnesium salts from the preparation method significantly enhances the reactivity of the benzylzinc reagent. While a direct comparative study with this compound is not available, the general principles suggest that it would exhibit similar, albeit modulated by the electron-withdrawing cyano group, behavior.

Mechanistic Divergence: Rearrangement Reactions

A significant mechanistic difference between benzylic zinc and magnesium reagents is the propensity of the latter to undergo rearrangement reactions. The reaction of benzylmagnesium halides with certain electrophiles, such as carbohydrate-derived aldehydes, has been shown to yield not only the expected benzyl addition product but also a rearranged o-tolyl product. This unexpected benzyl to o-tolyl rearrangement is a notable side reaction for the more reactive Grignard reagent. The proportion of the rearranged product can be influenced by the specific benzylmagnesium halide used (chloride vs. bromide) and the reaction conditions.

The less reactive nature of this compound would likely suppress such rearrangement pathways, leading to a cleaner reaction profile and the selective formation of the desired addition product. This highlights a key advantage of using functionalized organozinc reagents in complex molecule synthesis where minimizing side reactions is crucial.

In the context of cross-coupling reactions, the Negishi coupling (utilizing organozinc reagents) is often favored over the Kumada coupling (utilizing Grignard reagents) due to its higher functional group tolerance. semanticscholar.org This further underscores the enhanced chemoselectivity of organozinc compounds like this compound.

Applications in Transition Metal Catalyzed Carbon Carbon Cross Coupling Reactions

Negishi Cross-Coupling Reactions Utilizing 2-Cyanobenzylzinc Bromide

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org this compound is a versatile reagent in this context, readily participating in these transformations.

Palladium catalysts are widely employed to mediate the coupling of this compound with a diverse range of aryl and heteroaryl halides. scientificlabs.comsigmaaldrich.com These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgnih.gov The choice of palladium source and ligands can significantly influence the reaction's efficiency. For instance, palladium(II) acetate (B1210297) in conjunction with specialized phosphine (B1218219) ligands like CPhos has been shown to be highly effective. organic-chemistry.orgnih.gov The reaction is not limited to aryl bromides and chlorides; it can also be extended to other derivatives, facilitating the synthesis of a wide array of substituted benzonitriles. nih.gov

A typical catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with this compound and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. vulcanchem.com The presence of the cyano group in the organozinc reagent can influence the electronic properties of the benzyl (B1604629) moiety, potentially affecting the rate of transmetalation. vulcanchem.com

Table 1: Examples of Palladium-Catalyzed Coupling with this compound

| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzonitrile | 1 mol% Pd(OAc)₂, CPhos | 2-(2-Cyanobenzyl)benzonitrile | High | nih.gov |

| 2-Bromoanisole | 1 mol% Pd(OAc)₂, CPhos | 2-(2-Cyanobenzyl)anisole | High | nih.gov |

| Aryl Bromides | Pd(PPh₃)₄ | 2-(Arylmethyl)benzonitriles | ~82 | |

| 2-Iodobenzamide (B1293540) | Pd(dba)₂ | 2-[(2-cyanophenyl)methyl]benzamide | Not specified | scientificlabs.comsigmaaldrich.com |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Nickel catalysts offer a more cost-effective alternative to palladium for Negishi cross-coupling reactions. wikipedia.orgnih.gov They have proven effective in coupling this compound with various aryl and heteroaryl substrates. scientificlabs.comsigmaaldrich.com Nickel(II) complexes, such as NiCl₂(PPh₃)₂, are often used as precatalysts. uantwerpen.be These reactions can proceed under different mechanisms than their palladium-catalyzed counterparts, sometimes involving different nickel oxidation states. wikipedia.org

Nickel-catalyzed systems have been successfully applied to the synthesis of complex molecules, including intermediates for biologically active compounds. For example, the coupling of this compound with 2-iodobenzamide to produce 2-[(2-cyanophenyl)methyl] benzamide (B126) has been accomplished using a nickel catalyst. scientificlabs.comsigmaaldrich.com Furthermore, nickel catalysis has been employed in the synthesis of substituted pyridines and other heterocyclic systems. uantwerpen.be

Table 2: Examples of Nickel-Catalyzed Coupling with this compound

| Aryl/Heteroaryl Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodobenzamide | Nickel catalyst | 2-[(2-cyanophenyl)methyl]benzamide | Not specified | scientificlabs.comsigmaaldrich.com |

| Methyl 2-bromo-4-methylnicotinate | NiCl₂(PPh₃)₂ | Methyl 2-(2-cyanobenzyl)-4-methylnicotinate | Not specified | uantwerpen.be |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Beyond aryl halides, this compound can also be coupled with aryl nonaflates and trifluoromethanesulfonates (triflates). scientificlabs.comsigmaaldrich.com These pseudohalides are valuable alternatives to halides, particularly when the corresponding halide is unreactive or unavailable. Palladium catalysts, such as Pd(dba)₂, are effective in promoting these coupling reactions. scientificlabs.comsigmaaldrich.com For instance, the synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl has been achieved by reacting this compound with an aryl nonaflate in the presence of a palladium catalyst. scientificlabs.comsigmaaldrich.comsigmaaldrich.com The ability to utilize nonaflates and triflates significantly expands the scope and versatility of the Negishi reaction with this compound. wikipedia.org

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has gained prominence as an economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. rsc.orgresearchgate.net Cobalt complexes can effectively catalyze the coupling of organozinc reagents, including this compound, with various electrophiles.

Cobalt-catalyzed systems have been developed for the cross-coupling of functionalized alkylzinc reagents with a variety of aryl and heteroaryl halides, including bromides and chlorides. nih.govrsc.org These reactions often tolerate a wide range of functional groups. rsc.org The use of cobalt catalysts enables the coupling of this compound with a broad spectrum of aromatic partners, providing access to a diverse array of diarylmethane derivatives. While direct examples specifically detailing the cobalt-catalyzed coupling of this compound are less prevalent in the provided search results, the general reactivity of cobalt catalysts with alkylzinc reagents and aryl halides strongly suggests its applicability. nih.govnih.gov

A common cobalt catalyst system involves the use of CoCl₂ in combination with a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-dipyridyl. nih.gov These systems have been shown to be effective for the cross-coupling of primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov The reaction scope is broad, encompassing a range of substituted aryl and heteroaryl halides. nih.govrsc.org Dual catalytic systems, employing both nickel and cobalt, have also been developed to achieve high selectivity in cross-electrophile couplings. nih.gov These systems allow for the rational optimization of catalyst loadings to suit different substrate classes. nih.gov The mechanisms of cobalt-catalyzed cross-couplings can be complex and may involve radical intermediates, although some studies suggest that certain cobalt-catalyzed reactions may not proceed via radical pathways. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Anisole, 2-(2-cyanobenzyl)- |

| 2-Benzamide, 2-[(2-cyanophenyl)methyl]- |

| 2-Benzenedicarbonitrile, 2-(2-cyanobenzyl)- |

| This compound |

| 2-Pyridine, 2-(2-cyanobenzyl)-3-(1,3-dioxolan-2-yl)- |

| 3-Biphenyl, 4-(2-cyanobenzyl)-3'-(trifluoromethyl)- |

| 3-Nicotinate, methyl 2-(2-cyanobenzyl)-4-methyl- |

| 4,4'-Di-tert-butyl-2,2'-dipyridyl |

| CPhos |

| Cobalt(II) chloride |

| Nickel(II) chloride |

| Palladium(II) acetate |

| Palladium(II) bis(dibenzylideneacetone) |

| Tetrakis(triphenylphosphine)palladium(0) |

Other Metal-Catalyzed Coupling Transformations

While palladium and nickel have traditionally dominated the landscape of cross-coupling catalysis, there is a growing interest in employing more earth-abundant and economical first-row transition metals like iron. Concurrently, innovative techniques such as electrocatalysis are expanding the toolkit for C-C bond formation.

Iron-Catalyzed Cross-Couplings of Benzylic Zinc Reagents

Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to methods relying on precious metals. Research has demonstrated that iron complexes can effectively catalyze the Negishi coupling of benzylic halides with organozinc reagents. rsc.orgresearchgate.net For instance, iron(II) bromide in the presence of diphosphine ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dpbz) shows excellent activity in the coupling of benzyl bromide with diarylzinc reagents. researchgate.net

While direct studies specifying this compound in iron-catalyzed reactions are not extensively documented, the successful coupling of other benzylic reagents provides a strong precedent for its potential application. The general mechanism is believed to involve the formation of a transmetalated iron species which then reacts with the electrophile. nih.gov In some systems, the reaction may proceed through a single-electron-transfer (SET) process, generating radical intermediates. chemrxiv.orgacs.org The choice of ligand and the presence of additives, such as magnesium salts remaining from the Grignard precursor to the organozinc, can be crucial for catalytic activity. researchgate.net The development of these iron-based systems is significant for creating more sustainable synthetic methodologies. researchgate.netnih.gov Some protocols have also shown success in coupling benzylic manganese chlorides with aryl halides using an iron(II) chloride catalyst, further highlighting iron's versatility in forming diarylmethane structures. thieme-connect.com

Table 1: Examples of Iron-Catalyzed Cross-Coupling of Benzylic Halides with Organometallic Reagents This table presents data on analogous reactions, as specific data for this compound was not available in the cited sources.

| Catalyst/Ligand | Benzylic Partner | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₂ / dpbz | Benzyl bromide | Di(p-tolyl)zinc | 4-Methyl-1-phenethylbenzene | >95 | researchgate.net |

| FeCl₂ / dppp | Benzyl bromide | Di(p-tolyl)zinc | 4-Methyl-1-phenethylbenzene | ~80 | researchgate.net |

| FeCl₂ | Benzyl chloride | Phenylmagnesium chloride | Diphenylmethane | 91 | thieme-connect.com |

Electro/Nickel Dual-Catalyzed Decarboxylative C(sp³)-C(sp²) Cross-Coupling Analogies

A novel and analogous approach to forming C(sp³)-C(sp²) bonds involves the dual use of electrochemistry and nickel catalysis. This method provides a sustainable alternative to traditional cross-coupling by avoiding stoichiometric organometallic reagents and utilizing electricity as a "traceless" redox agent. In a typical setup, a benzyl carboxylic acid, which is structurally analogous to a benzylzinc reagent, undergoes oxidative decarboxylation at an anode to form a benzyl radical. Simultaneously, at a cathode, a Ni(I) species, generated from a Ni(II) precatalyst, activates an aryl bromide to form a Ni(II)(Ar)(Br) intermediate. The combination of the benzyl radical with this nickel intermediate leads to the formation of the desired C(sp³)-C(sp²) cross-coupling product.

This paired electrolysis strategy is redox-neutral and has been shown to be effective for a range of substrates, including benzyl carboxylic acids. The reaction demonstrates good functional group tolerance and represents an expanding area of synthetic chemistry with potential for scalable flow-synthesis applications.

Functional Group Compatibility and Chemoselectivity in Cross-Coupling Reactions

A key advantage of organozinc reagents like this compound is their remarkable balance of reactivity and functional group tolerance, a feature extensively leveraged in Negishi cross-coupling. nih.govrsc.orgacs.org The presence of the cyano group in this compound is well-tolerated in nickel- and palladium-catalyzed reactions, allowing for the synthesis of nitrile-containing diarylmethanes. rsc.org

Studies have shown that benzylic zinc reagents can be coupled with electrophiles bearing a wide array of functionalities without deleterious side reactions. Tolerated groups on the electrophilic partner often include esters, amides, ketones, and various heterocycles. rsc.orgnih.gov This high degree of compatibility stems from the relatively low basicity of benzylic zinc halides compared to other organometallics like Grignard or organolithium reagents. nih.gov

Chemoselectivity is another critical aspect where these reagents excel. In reactions with polyhalogenated substrates, selective coupling can often be achieved. The general reactivity trend for oxidative addition (C-I > C-Br > C-Cl) often governs the site of reaction, allowing for sequential functionalization. nih.gov For instance, a bromo-substituted aryl iodide would preferentially react at the C-I bond. Furthermore, the choice of catalyst and ligands can invert or enhance selectivity, enabling the targeted modification of complex molecules. researchgate.net The lower kinetic basicity of benzylzinc halides minimizes side reactions like protonation when coupling with substrates that contain acidic protons, such as alcohols or primary/secondary amines, provided that slow addition techniques are used. nih.gov Nickel-catalyzed protocols, in particular, have demonstrated excellent functional group tolerance in coupling reactions involving benzylic partners. nih.govchemrxiv.org

Table 2: Functional Group Compatibility in Cross-Coupling Reactions with Benzylic Zinc Reagents This table compiles data for benzylic zinc reagents, including this compound, from various catalytic systems.

| Functional Group | Location | Tolerance | Catalytic System (Example) | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | Organozinc | Tolerated | Ni, Pd | rsc.org |

| Ester (-COOR) | Organozinc/Electrophile | Tolerated | Co, Ni | rsc.orgnih.gov |

| Ketone (-COR) | Electrophile | Tolerated | Co | rsc.org |

| Amine (-NH₂) | Electrophile | Tolerated | Ni | nih.gov |

| Imide | Electrophile | Tolerated | Ni | nih.gov |

| Thioether (-SR) | Electrophile | Tolerated | Ni | nih.gov |

| O, S, N-Heterocycles | Electrophile | Tolerated | Co, Pd, Ni | rsc.orgnih.govacs.org |

| Aldehyde (-CHO) | Electrophile | Tolerated (with slow addition) | Pd | uni-muenchen.de |

Synthetic Utility of 2 Cyanobenzylzinc Bromide Beyond Cross Coupling

While 2-cyanobenzylzinc bromide is a valuable reagent in cross-coupling reactions, its synthetic applications extend to a variety of other important transformations. Its utility as a nucleophile in addition reactions allows for the construction of complex carbon skeletons, moving beyond simple arylations. This article focuses on the application of this compound and related benzylic organozinc compounds in conjugate additions, aminomethylations, and Mannich-type reactions, highlighting their role in creating sophisticated organic and pharmaceutical structures.

Advanced Research Directions and Future Perspectives in 2 Cyanobenzylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The primary application of 2-cyanobenzylzinc bromide is in Negishi cross-coupling reactions to form C(sp³)–C(sp²) bonds. Future research is heavily focused on the design of new catalytic systems that offer superior performance under milder conditions, with lower catalyst loadings and broader substrate scope.

Palladium-Based Catalysts: Palladium complexes remain the cornerstone of Negishi coupling. Research is geared towards developing advanced phosphine (B1218219) ligands that enhance the efficiency of the catalytic cycle, particularly the challenging reductive elimination step. For instance, bulky and electron-rich biaryldialkylphosphine ligands, such as CPhos, have demonstrated high efficacy in coupling secondary alkylzinc halides with sterically demanding aryl bromides and chlorides nih.govmit.edu. Future work will likely involve fine-tuning the steric and electronic properties of these ligands to improve reaction rates and prevent side reactions like β-hydride elimination, even though this is not a primary concern for benzylzinc reagents which lack a β-hydrogen.

Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis is a major area of investigation squarespace.com. Nickel catalysts have shown promise in coupling benzylzinc reagents with a variety of electrophiles, including not only aryl bromides and chlorides but also less reactive tosylates nih.gov. A key advantage of nickel is its ability to activate a wider range of C–O and C–N based electrophiles. Current research is exploring the use of specific N-heterocyclic carbene (NHC) and phosphine ligands to stabilize the nickel catalytic species and promote efficient cross-coupling with substrates bearing diverse functional groups beilstein-journals.orgnii.ac.jp. The development of Ni-based systems that are highly active at room temperature is a significant goal.

The table below summarizes representative catalytic systems and their performance in related Negishi cross-coupling reactions, highlighting the trend towards more efficient and versatile catalysts.

| Catalyst System | Electrophile | Key Features | Reference |

| Pd(OAc)₂ / CPhos | Aryl Bromides/Chlorides | High efficiency for sterically demanding substrates; suppresses side reactions. | nih.govmit.edu |

| Ni(acac)₂ / PPh₃ | Aryl Chlorides/Tosylates | Cost-effective; couples less reactive electrophiles. | |

| Ni(cod)₂ / PCy₃ | Arylboronic acids (via C-F activation) | Operates under mild conditions; activates strong C-F bonds. | beilstein-journals.orgnii.ac.jp |

| Pd(dppf)Cl₂ | Benzylic Bromides | Effective for coupling with alkynylzinc reagents. | researchgate.net |

Asymmetric and Enantioselective Transformations

A frontier in the application of this compound is the development of asymmetric transformations to synthesize chiral molecules. This involves the use of chiral ligands to control the stereochemical outcome of reactions.

The main strategies revolve around the design of novel chiral ligands that can effectively coordinate to the metal center (typically palladium, nickel, or copper) and induce enantioselectivity in the C–C bond-forming step. Classes of ligands such as phosphinooxazolines (PHOX), bisoxazolines (BOX), and N-heterocyclic carbenes (NHCs) with chiral backbones are being actively investigated snnu.edu.cnnih.govscispace.com. These ligands create a chiral environment around the metal, influencing how the organozinc reagent and the electrophile approach the catalytic center, thereby favoring the formation of one enantiomer over the other.

While enantioselective Negishi cross-couplings with benzylic zinc reagents are still a developing area, significant progress has been made in related systems. For example, copper-catalyzed enantioselective radical coupling of benzylic halides with terminal alkynes has been achieved with high enantioselectivity using tridentate N,N,P-ligands researchgate.net. Another promising avenue is the enantioselective addition of organozinc reagents to carbonyl compounds like aldehydes and ketones nih.govnih.gov. By employing a chiral catalyst, the addition of the 2-cyanobenzyl group to a prochiral carbonyl center can yield chiral alcohols with high enantiomeric excess.

Future research will focus on:

Ligand Design: Synthesizing new, modular chiral ligands specifically tailored for benzylzinc reagents.

Reaction Scope: Expanding the range of electrophiles that can participate in these asymmetric reactions.

Mechanistic Understanding: Gaining deeper insight into the mechanism of stereoinduction to allow for more rational catalyst design.

Scalable and Sustainable Synthesis Approaches, including Flow Chemistry

The traditional batch synthesis of organozinc reagents can be challenging to scale up due to safety concerns (exothermicity) and issues with reproducibility. Continuous flow chemistry has emerged as a powerful technology to address these limitations, offering a safer, more efficient, and scalable method for the on-demand synthesis of reagents like this compound dntb.gov.ua.

In a typical flow setup, a solution of the organic halide (2-cyanobenzyl bromide) is passed through a heated column packed with activated zinc metal dntb.gov.ua. This method provides excellent control over reaction parameters such as temperature and residence time, leading to a highly reproducible and clean formation of the organozinc reagent. The resulting solution can be used directly in a subsequent reaction, a process known as "telescoping," which minimizes handling of the sensitive reagent.

Advantages of Flow Synthesis:

Enhanced Safety: The small reaction volume at any given time minimizes risks associated with exothermic reactions.

High Reproducibility: Precise control over reaction conditions ensures consistent product quality and concentration.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Sustainability: Reduces waste and energy consumption compared to batch processes. The direct insertion of zinc is also a more atom-economical approach nih.gov.

Future work in this area will likely focus on integrating the synthesis of this compound with subsequent cross-coupling reactions in fully automated, multi-step flow systems flinders.edu.au. This would streamline the entire synthetic sequence from starting materials to the final product, making it highly attractive for industrial applications.

Exploration of New Reactivity Modes and Applications in Chemical Synthesis

While the Negishi coupling is the most established reaction for this compound, ongoing research aims to uncover new modes of reactivity and expand its synthetic utility. The presence of the ortho-cyano group offers unique opportunities for post-coupling transformations, allowing for the construction of complex molecular architectures.

New Cross-Coupling Paradigms: Research is exploring the use of this compound in novel cross-coupling reactions catalyzed by metals other than palladium and nickel, such as iron or copper, to access different reactivity and selectivity profiles. Furthermore, its application in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent, is an emerging area squarespace.com.

Cascade Reactions: The cyano group can serve as a handle for subsequent transformations. A promising direction is the design of cascade or domino reactions where an initial cross-coupling is followed by an intramolecular cyclization involving the nitrile group. This could provide rapid access to nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, the product of a Negishi coupling could undergo a reductive cyclization or a Ritter-type reaction to form isoindolinone or related structures.

Applications in Materials Science and Medicinal Chemistry: The diarylmethane motif, readily synthesized using this compound, is a key structural unit in many biologically active compounds and functional materials. Future applications will focus on leveraging this reagent to build libraries of complex molecules for drug discovery and to synthesize novel organic materials with specific electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyanobenzylzinc bromide, and how do reaction conditions influence yield?

- Methodology : this compound is typically synthesized via transmetallation. For example, 2-cyanobenzyl bromide is reacted with activated zinc dust in anhydrous THF under inert atmosphere. The reaction requires strict temperature control (0–5°C) to avoid side reactions like dimerization. Purity of zinc (activated by sequential treatment with HCl and acetone) and solvent dryness are critical for reproducible yields .

- Key Data : In a reported synthesis, 45 mg (68% yield) of the target compound was obtained using optimized conditions, validated by NMR and MS characterization .

Q. How should researchers handle and store this compound to maintain stability?

- Protocol : The reagent is moisture- and oxygen-sensitive. Storage at –20°C in sealed, argon-purged vials with molecular sieves is recommended. Solutions in THF should be used immediately or stored under inert gas for ≤24 hours. Degradation is indicated by cloudiness or precipitation .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of residual starting material (e.g., δ 155.95 ppm for aromatic CN groups in ¹³C NMR) .

- Mass Spectrometry : ESI-TOF MS for molecular ion validation (e.g., [M+H]+ calculated 330.1965, observed 330.1899) .

- Titration : Iodometric titration to quantify active zinc content, ensuring ≥90% reagent activity .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to minimize undesired byproducts?

- Experimental Design :

- Use statistical methods (e.g., multivariate optimization) to balance parameters like catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), temperature (25–50°C), and stoichiometry.

- Monitor reaction progress via inline FTIR or GC-MS to detect intermediates like homocoupled biaryls. Adjust ligand choice (e.g., SPhos vs. XPhos) to suppress β-hydride elimination .

Q. How can contradictions in reported reaction yields for this compound-mediated syntheses be resolved?

- Data Analysis Framework :

- Reproducibility Checks : Compare zinc activation protocols (e.g., HCl vs. TMSCl activation) across studies. Variability often arises from trace water in solvents or zinc .

- Controlled Experiments : Systematically vary one parameter (e.g., solvent purity) while holding others constant. For example, THF with ≤30 ppm H₂O vs. ≤100 ppm H₂O may explain yield discrepancies of 10–20% .

Q. What strategies improve the regioselectivity of this compound in arylations?

- Mechanistic Insights :

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) on the aryl halide to enhance electrophilicity at the desired position.

- Additives : Use catalytic LiCl (1–2 equiv) to stabilize the zincate intermediate and suppress off-pathway reactions .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

- Guidelines :

- Detailed Descriptions : Specify zinc activation method, solvent drying protocol (e.g., over molecular sieves), and reaction atmosphere (argon vs. nitrogen).

- Supporting Data : Include raw NMR/MS spectra in supplementary materials, referencing standards like the Beilstein Journal’s experimental section guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.